REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=2)[CH:6]=1.[CH3:17][C:18]1[O:22][C:21](B(O)O)=[CH:20][CH:19]=1.C([O-])([O-])=O.[Cs+].[Cs+].C(O)CCO>CC#N>[CH3:17][C:18]1[O:22][C:21]([C:2]2[N:3]=[CH:4][N:5]([C:7]3[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=3)[CH:6]=2)=[CH:20][CH:19]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
BrC=1N=CN(C1)C=1C=C(C=CC1)NC(C)=O
|
Name
|
|
Quantity
|
88.1 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)B(O)O
|
Name
|
Cs2CO3
|
Quantity
|
179 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
Cl2Pd(PPh3)2
|
Quantity
|
7 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered hot through a fritte
|
Type
|
EXTRACTION
|
Details
|
the precipitate was extracted with hot CH3CN (8 mL), which
|
Type
|
FILTRATION
|
Details
|
was filtered through the same fritte
|
Type
|
CUSTOM
|
Details
|
The yellow solution was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 1 mL CH3CN which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative LC-MS
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)C=1N=CN(C1)C=1C=C(C=CC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |